
3-Methoxy-5-pentyl-2-prenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-pentyl-2-prenylphenol is an organic compound with the molecular formula C20H30O2. It is a useful compound in various fields of scientific research, particularly in life sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-pentyl-2-prenylphenol can involve several steps, including the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
3-Methoxy-5-pentyl-2-prenylphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
3-Methoxy-5-pentyl-2-prenylphenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 3-Methoxy-5-pentyl-2-prenylphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Methoxy-5-methylphenol: Another phenolic compound with similar structural features.
2-Methoxy-4-pentylphenol: A compound with a similar alkyl chain but different substitution pattern on the aromatic ring.
Uniqueness
3-Methoxy-5-pentyl-2-prenylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, pentyl, and prenyl groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C17H26O2 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
3-methoxy-2-(3-methylbut-2-enyl)-5-pentylphenol |
InChI |
InChI=1S/C17H26O2/c1-5-6-7-8-14-11-16(18)15(10-9-13(2)3)17(12-14)19-4/h9,11-12,18H,5-8,10H2,1-4H3 |
InChIキー |
FCNLMUQPSJEBQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


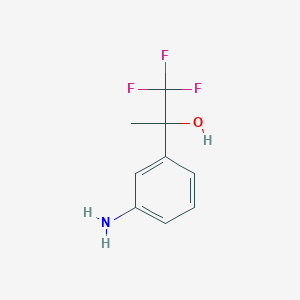
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)


![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
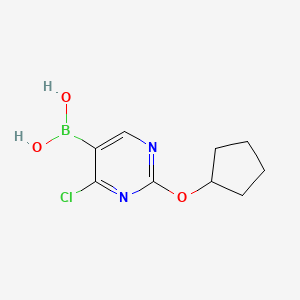
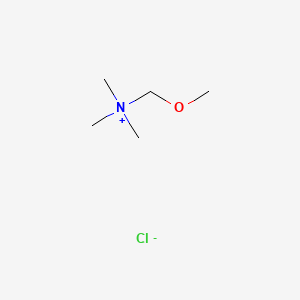


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
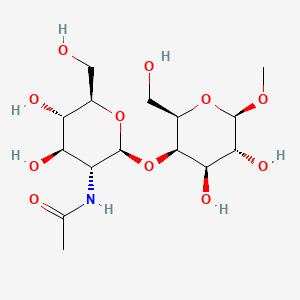
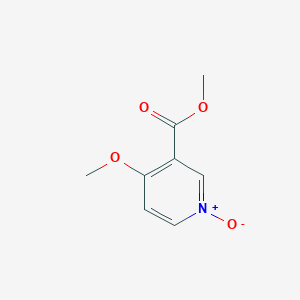
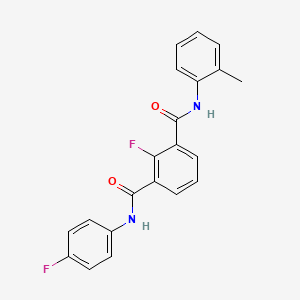
![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)
